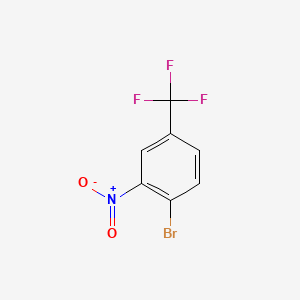

4-Bromo-3-nitrobenzotrifluoride

Descripción

Significance of Fluorinated Aromatic Compounds in Contemporary Organic Chemistry

Fluorinated aromatic compounds have become indispensable in modern organic chemistry, with profound implications for pharmaceuticals, agrochemicals, and materials science. numberanalytics.comnumberanalytics.com The introduction of fluorine into an aromatic ring dramatically alters the molecule's electronic properties, stability, and reactivity. numberanalytics.com As the most electronegative element, fluorine's presence can enhance a compound's metabolic stability, lipophilicity, and bioavailability, making it a valuable tool in drug design. numberanalytics.comtandfonline.com

Positioning of 4-Bromo-3-nitrobenzotrifluoride within the Class of Benzotrifluoride (B45747) Derivatives

This compound is a specific derivative of benzotrifluoride, distinguished by the presence of a bromine atom and a nitro group (-NO2) on the aromatic ring. It is a key organic building block used in the preparation of more complex molecules. sigmaaldrich.comchemicalbook.com Its chemical structure, featuring the electron-withdrawing trifluoromethyl and nitro groups alongside the reactive bromine atom, makes it a versatile intermediate in organic synthesis. nbinno.com

This compound is primarily utilized in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. nbinno.com For instance, it serves as an intermediate in the preparation of polysubstituted bisheterocycles, which have potential chemotherapeutic applications. sigmaaldrich.comchemicalbook.com The bromine atom can be readily displaced or used in cross-coupling reactions, while the nitro group can be reduced to an amine, providing a handle for further functionalization. This multi-functionality allows for the construction of diverse and complex molecular architectures. innospk.com

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 349-03-1 | sigmaaldrich.comchemicalbook.comglentham.com |

| Molecular Formula | C₇H₃BrF₃NO₂ | sigmaaldrich.comglentham.comboulingchem.comnist.gov |

| Molecular Weight | 270.00 g/mol | sigmaaldrich.comchemscene.com |

| Appearance | Yellow to orange liquid | sigmaaldrich.comboulingchem.com |

| Density | 1.763 g/mL at 25 °C | sigmaaldrich.comchemicalbook.com |

| Boiling Point | 233 - 234 °C | boulingchem.com |

| Melting Point | 16 - 17 °C | boulingchem.com |

| Flash Point | 113 °C (closed cup) | sigmaaldrich.com |

| Refractive Index | n20/D 1.511 | sigmaaldrich.comchemicalbook.com |

| Solubility | Insoluble in water; Soluble in common organic solvents. | nbinno.comboulingchem.com |

Historical Context of Nitro- and Bromo-Substituted Aromatics in Synthetic Methodologies

Historically, nitro- and bromo-substituted aromatic compounds have been foundational to the development of synthetic organic chemistry. Aromatic nitro compounds, first synthesized in the 19th century, became prominent as crucial precursors for aromatic amines, which were essential for the burgeoning dye industry. sci-hub.sescispace.comnumberanalytics.com The nitration of aromatic compounds is a fundamental industrial process, yielding key substrates for materials like explosives, in addition to intermediates for pharmaceuticals and agrochemicals. scispace.comnumberanalytics.comnih.gov The versatility of the nitro group lies in its strong electron-withdrawing nature and its capacity to be easily converted into other functional groups. numberanalytics.com

Similarly, bromination is one of the most important transformations in organic synthesis. acs.orgnih.govsci-hub.se The introduction of a bromine atom onto an aromatic ring creates a versatile chemical handle. Aryl bromides are classical precursors for organometallic reagents (like Grignard and organolithium reagents) and are widely used in modern cross-coupling reactions, such as Suzuki and Heck couplings. innospk.comnih.gov These reactions are cornerstones of synthetic chemistry, enabling the formation of carbon-carbon bonds to construct complex molecules. innospk.com Due to the hazardous nature of molecular bromine, many alternative brominating agents have been developed over the decades, highlighting the enduring importance of this transformation. acs.orgnih.govsci-hub.se The combined historical significance of nitration and bromination provides the context for the utility of molecules like this compound, which leverages the functionalities derived from both of these classic synthetic methodologies.

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Benzotrifluoride |

| 5-fluorouracil |

| Fluoxetine |

| Nitrobenzene |

| Trinitrotoluene (TNT) |

| 4-bromo-2-nitrotrifluorotoluene |

| m-chlorobenzotrifluoride |

| 2-bromo-4-nitro-5-(trifluoromethyl) aniline |

| 5-chloro-2-nitrobenzotrifluoride |

| 2-nitro-5-aminobenzotrifluoride |

| 2-nitro-4-bromo-5-aminobenzotrifluoride |

| tert-butyl nitrite (B80452) |

| Methyl 4-Bromo-3-Nitrobenzoate |

| 4-bromoacetophenone |

| 4-bromobenzoic acid |

| 1-bromo-4-methoxybenzene |

| 4-bromobenzene-1,2-diol |

| 4-chloro-3-bromo-benzotrifluoride |

| 4-chloro-benzotrifluoride |

| 4-chlorobenzotrichloride |

| 2-chlorobenzotrichloride |

| 4-cyano-3-nitrobenzotrifluoride |

| 4-bromo-3-nitrobenzonitrile |

| 4-Nitro-3-trifluoromethyl aniline |

| Flutamide |

| 3-trifluoromethylnitrobenzene |

| 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione |

| 1-bromo-3-nitro-5-trifluoromethyl-benzene |

| 4-chloro-3,5-dinitro-BTF |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-bromo-2-nitro-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF3NO2/c8-5-2-1-4(7(9,10)11)3-6(5)12(13)14/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PESPBNYBZVIGRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60334434 | |

| Record name | 4-Bromo-3-nitrobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60334434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

349-03-1 | |

| Record name | 4-Bromo-3-nitrobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60334434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-2-nitro-4-(trifluoromethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Bromo 3 Nitrobenzotrifluoride

Precursor-Based Synthesis Routes

A prominent method for synthesizing 4-Bromo-3-nitrobenzotrifluoride begins with m-Chlorobenzotrifluoride and involves a sequence of carefully controlled reactions to introduce the nitro and bromo groups at the desired positions.

Synthesis from m-Chlorobenzotrifluoride via Multi-Step Transformations

An industrially viable synthesis of this compound starts with m-chlorobenzotrifluoride and proceeds through a four-step process involving nitration, ammoniation, bromination, and deamination. google.com This multi-step approach allows for the regioselective introduction of the required functional groups. libretexts.orglibretexts.org

The initial step in this synthetic sequence is the nitration of the starting material. The nitration of 4-chlorobenzotrifluoride is a critical step in the synthesis of various chemical intermediates. nih.gov This reaction is typically carried out using a mixture of nitric acid and sulfuric acid. google.com The process involves the substantial conversion of 4-chlorobenzotrifluoride to 4-chloro-3-nitrobenzotrifluoride (B52861). google.com The reaction mixture, often referred to as mixed acid, can also contain sulfur trioxide. google.com

For instance, one mole of 4-chlorobenzotrifluoride can be nitrated using a mixed acid composed of 20% nitric acid, 26% sulfur trioxide, and 54% sulfuric acid by weight, with the reaction being conducted at a temperature of 50-55°C. google.com After the reaction, the mixture is diluted with water to separate the organic product from the acid layer. google.com The thermal behavior of such nitration reactions is a significant safety consideration, as the final mixture with mixed acids can decompose, sometimes leading to thermal runaway. acs.org

Alternative nitrating systems have also been explored to create a more environmentally friendly process. One such method utilizes a heteropolyacid ionic liquid as a catalyst, with p-chlorobenzotrifluoride and nitric acid as the raw materials. google.com This approach avoids the use of concentrated sulfuric acid. google.com Another clean preparation method involves using a degradable functional ionic liquid as a catalyst and solvent with p-trifluoromethyl chlorobenzene and ammonium (B1175870) nitrate (B79036) as reactants. google.com

| Starting Material | Nitrating Agent | Catalyst/Solvent | Temperature | Product | Key Observation |

|---|---|---|---|---|---|

| 4-chlorobenzotrifluoride | Nitric acid, Sulfur trioxide, Sulfuric acid | - | 50-55°C | 4-chloro-3-nitrobenzotrifluoride | Substantially complete conversion. google.com |

| p-chlorobenzotrifluoride | Nitric acid | Heteropolyacid ionic liquid | 20-80°C | 4-chloro-3-nitrobenzotrifluoride | Environmentally friendly alternative to sulfuric acid. google.com |

| p-trifluoromethyl chlorobenzene | Ammonium nitrate | Degradable functional ionic liquid | 70°C | 4-chloro-3-nitrobenzotrifluoride | Clean preparation method with catalyst recycling. google.com |

The final step in this multi-step synthesis is the removal of the amino group, a process known as deamination. This is achieved by reacting the intermediate, 2-nitro-4-bromo-5-aminobenzotrifluoride, with a nitrite (B80452) ester in a polar aprotic solvent. google.com One specific method employs tert-butyl nitrite for the deamination. google.com This approach is presented as an alternative to the more traditional diazotization deamination methods, offering advantages such as avoiding the need for low-temperature equipment and reducing acidic wastewater. google.com Nitrite anions, in general, are known to induce nitrosative deamination of amino groups in peptides and proteins, a reaction that proceeds rapidly in weakly acidic solutions. nih.gov

Alternative Bromination Strategies for Nitrobenzotrifluorides

Alternative methods for the bromination of nitrobenzotrifluoride derivatives have been developed, offering different reagents and reaction conditions to achieve the desired product.

Bromination of 1-Nitro-3-trifluoromethylbenzene with N-Bromosuccinimide or 1,3-Dibromo-5,5-dimethylhydantoin (B127087)

The direct bromination of 1-nitro-3-trifluoromethylbenzene can be accomplished using brominating agents such as N-Bromosuccinimide (NBS) or 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH). These reagents serve as a source of the electrophilic bromine (Br+). google.com The reaction is typically conducted in an acidic medium, such as sulfuric acid, with controlled temperatures to ensure selectivity. High yields, often greater than 70%, have been reported with minimal formation of byproducts.

For example, the synthesis of 1-bromo-3-nitro-5-trifluoromethyl-benzene has been achieved by reacting 1-nitro-3-trifluoromethyl-benzene with DBDMH in a two-phase mixture of dichloromethane and 98% sulfuric acid at 35°C, resulting in a yield of 89.6%. chemicalbook.com Both NBS and DBDMH are effective reagents for the bromination of various aromatic compounds. missouri.eduresearchgate.net DBDMH, in particular, is considered a useful and easy-to-handle reagent for the bromination of aromatic derivatives substituted with electron-donating groups. researchgate.net

| Starting Material | Brominating Agent | Reaction Conditions | Product | Yield |

|---|---|---|---|---|

| 1-Nitro-3-trifluoromethylbenzene | N-Bromosuccinimide (NBS) | Acidic medium, controlled temperature. | This compound | >70% |

| 1-Nitro-3-trifluoromethylbenzene | 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Dichloromethane, 98% Sulfuric acid, 35°C. chemicalbook.com | 1-Bromo-3-nitro-5-trifluoromethyl-benzene | 89.6% chemicalbook.com |

Role of Strong Acids (e.g., Sulfuric Acid) in Bromination Reactions

Strong acids, particularly sulfuric acid, play a crucial role in the bromination of aromatic compounds that are deactivated by electron-withdrawing groups. In the synthesis of compounds like this compound, the benzene (B151609) ring is significantly deactivated by the presence of both a trifluoromethyl (-CF3) group and a nitro (-NO2) group. These groups reduce the electron density of the aromatic ring, making it less susceptible to electrophilic attack by bromine.

Concentrated sulfuric acid facilitates the bromination of these deactivated aromatic rings through several mechanisms. It acts as a solvent and a catalyst, enhancing the electrophilicity of the brominating agent. For instance, when using N-bromosuccinimide (NBS) as the brominating agent, concentrated sulfuric acid protonates the NBS, increasing the positive charge on the bromine atom and making it a more potent electrophile. This allows the bromination of highly deactivated aromatic compounds to proceed under relatively mild conditions, which would otherwise be unsuccessful. Research has demonstrated that the use of NBS in concentrated sulfuric acid is an efficient method for the monobromination of deactivated aromatic compounds, providing good yields.

Furthermore, in reactions involving bromine and nitric acid in concentrated sulfuric acid, the medium has both brominating and nitrating capabilities. For strongly deactivated aromatic compounds, the brominating species in this mixture can be more reactive than the nitrating species. The concentration of sulfuric acid is critical; a decrease in concentration can significantly reduce the brominating capacity of the system.

Regioselective Synthesis Approaches

The synthesis of this compound requires precise control over the position of the incoming substituents on the benzotrifluoride (B45747) ring. This regioselectivity is governed by the directing effects of the substituents already present on the aromatic ring.

Control of Substituent Orientation in Aromatic Nitration and Halogenation

The orientation of electrophilic substitution on a substituted benzene ring is determined by the electronic properties of the existing substituent. The synthesis of this compound can theoretically proceed via two primary routes: the nitration of 4-bromobenzotrifluoride or the bromination of 3-nitrobenzotrifluoride (B1630513).

In the case of nitrating 4-bromobenzotrifluoride, the trifluoromethyl group (-CF3) is a meta-directing group, while the bromine atom is an ortho-, para-directing group. The powerful electron-withdrawing nature of the -CF3 group deactivates the ring, particularly at the ortho and para positions relative to it. The bromine atom, while also deactivating, directs incoming electrophiles to the ortho and para positions relative to itself. The interplay of these directing effects will determine the final position of the nitro group.

Conversely, in the bromination of 3-nitrobenzotrifluoride, both the -CF3 and -NO2 groups are meta-directing. The -CF3 group at position 1 directs to position 3 and 5. The -NO2 group at position 3 directs to position 5 and 1 (relative to its own position, which is position 5 on the ring). Therefore, the incoming bromine atom would be directed to the position meta to both groups.

Influence of Electron-Withdrawing Groups (e.g., -CF3, -NO2) on Reaction Pathways

The trifluoromethyl (-CF3) and nitro (-NO2) groups are both strong electron-withdrawing groups, which significantly deactivate the aromatic ring towards electrophilic substitution. The -CF3 group exerts a strong inductive effect (-I) due to the high electronegativity of the fluorine atoms. The -NO2 group withdraws electron density through both an inductive effect (-I) and a resonance effect (-R).

This deactivation makes the synthesis of polysubstituted benzotrifluorides challenging, often requiring harsh reaction conditions. The presence of these groups slows down the rate of electrophilic aromatic substitution reactions. For instance, the nitration of benzotrifluoride is significantly slower than the nitration of benzene.

The meta-directing influence of both the -CF3 and -NO2 groups is a consequence of the destabilization of the arenium ion intermediates for ortho and para attack. When the electrophile attacks the ortho or para position, one of the resonance structures of the arenium ion places a positive charge on the carbon atom directly attached to the electron-withdrawing group, which is highly unfavorable. In contrast, meta attack does not result in this highly destabilized resonance structure, making it the preferred pathway.

Optimization of Reaction Conditions for Industrial and Laboratory Scale Production

Optimizing reaction conditions is crucial for achieving high yields and purity of this compound, both in laboratory synthesis and on an industrial scale. Key parameters that require careful control include the choice of solvent, reaction temperature, and, in the case of continuous flow systems, the residence time.

Solvent Effects and Reaction Medium Selection (e.g., Benzonitrile, Acetonitrile, n-Butanol, Dimethylsulfoxide)

The choice of solvent can significantly influence the selectivity and yield of the reaction. In the synthesis of related compounds, various solvents have been investigated. For example, in the conversion of this compound to 4-cyano-3-nitrobenzotrifluoride, a reaction that provides insight into the behavior of the starting material in different media, several solvents were tested.

A patent for this process provides data on the effect of different solvents on the reaction's selectivity. The results indicate that benzonitrile, acetonitrile, and n-butanol can provide excellent selectivity.

| Solvent | Selectivity (%) |

|---|---|

| Benzonitrile | Excellent |

| Acetonitrile | Excellent |

| n-Butanol | Excellent |

| Dimethylsulfoxide | Variable |

This data suggests that polar aprotic and protic solvents can be effective for reactions involving this compound. The choice of solvent in the actual synthesis of this compound would depend on the specific brominating or nitrating agents used and would require empirical optimization to achieve the best results.

Temperature and Residence Time Control in Continuous Flow Systems

Continuous flow chemistry offers significant advantages for the synthesis of fine chemicals, including improved safety, better heat and mass transfer, and precise control over reaction parameters like temperature and residence time. These factors are particularly important for exothermic and potentially hazardous reactions such as nitration and bromination.

For example, in the continuous flow synthesis of other organic compounds, the optimization of residence time has been shown to be critical for maximizing yield and minimizing the decomposition of unstable intermediates. A shorter residence time might be necessary to prevent over-reaction or degradation of the product, while a longer residence time might be required for complete conversion of the starting materials. The optimal temperature and residence time for the synthesis of this compound in a continuous flow system would need to be determined experimentally, likely involving a design of experiments (DoE) approach to systematically explore the reaction parameter space.

Catalytic Approaches in Synthesis (e.g., Cuprous Cyanide in Cyano-substitution)

A significant advancement in the synthesis of 4-cyano-3-nitrobenzotrifluoride from this compound involves a catalytic process utilizing cuprous cyanide in conjunction with a phase transfer catalyst. google.comgoogleapis.com This method offers a more efficient and selective alternative to traditional cyanation techniques.

The reaction is typically carried out by heating a mixture of this compound with an alkali metal cyanide, such as potassium cyanide. google.comgoogleapis.com The key to the process is the presence of a catalytic amount of cuprous cyanide, generally ranging from 0.05 to 0.2 molar equivalents. google.com A phase transfer catalyst, for instance, tetraethylammonium bromide or tetrabutylammonium bromide, is also employed to facilitate the reaction between the aqueous and organic phases. google.comgoogleapis.com

The choice of solvent and its concentration plays a critical role in the outcome of the synthesis. Research has shown that excellent selectivity can be achieved when using solvents such as benzonitrile, acetonitrile, or n-butanol at concentrations of 0.2 ml/mmol or 0.4 ml/mmol. google.comgoogleapis.com The reaction is typically conducted at a temperature of around 110°C for approximately 6 hours. google.comgoogleapis.com

Interestingly, the presence of a small amount of water can have a positive impact on the reaction yield. google.comgoogleapis.com For example, when the reaction is performed in acetonitrile at a concentration of 0.4 ml/mmol with the addition of a small quantity of water (6 microliters/mmol), the yield of the desired 4-cyano-3-nitrobenzotrifluoride has been observed to increase to 44%, while maintaining a high level of selectivity. google.comgoogleapis.com

The following table summarizes the experimental findings for the catalytic cyano-substitution of this compound:

| Solvent | Concentration (ml/mmol) | Phase Transfer Catalyst | Temperature (°C) | Time (h) | Yield (%) | Selectivity |

| Benzonitrile | 0.2 | Tetraethylammonium bromide or Tetrabutylammonium bromide | 110 | 6 | - | Excellent |

| Benzonitrile | 0.4 | Tetraethylammonium bromide or Tetrabutylammonium bromide | 110 | 6 | - | Excellent |

| Acetonitrile | 0.2 | Tetraethylammonium bromide or Tetrabutylammonium bromide | 110 | 6 | - | Excellent |

| Acetonitrile | 0.4 | Tetraethylammonium bromide or Tetrabutylammonium bromide | 110 | 6 | - | Excellent |

| Acetonitrile (with water) | 0.4 | Tetraethylammonium bromide or Tetrabutylammonium bromide | 110 | 6 | 44 | High |

| n-Butanol | 0.2 | Tetraethylammonium bromide or Tetrabutylammonium bromide | 110 | 6 | - | Excellent |

| n-Butanol | 0.4 | Tetraethylammonium bromide or Tetrabutylammonium bromide | 110 | 6 | - | Excellent |

| Dimethylsulphoxide | - | Tetraethylammonium bromide or Tetrabutylammonium bromide | 110 | 6 | - | - |

Note: Specific yield percentages were not provided for all experiments in the source material, but the selectivity was noted as "excellent" or "high".

Reactivity and Reaction Mechanisms of 4 Bromo 3 Nitrobenzotrifluoride

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for aryl halides activated by electron-withdrawing groups. libretexts.org In the case of 4-bromo-3-nitrobenzotrifluoride, the presence of both a nitro group and a trifluoromethyl group significantly influences its reactivity towards nucleophiles.

Mechanism of Nucleophilic Attack Activated by Nitro and Trifluoromethyl Groups

The SNAr mechanism generally proceeds via a two-step addition-elimination process. libretexts.org The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group. This initial step is typically the rate-determining step of the reaction. nih.gov The presence of strong electron-withdrawing groups, such as the nitro (NO2) and trifluoromethyl (CF3) groups, is crucial for activating the aromatic ring towards nucleophilic attack. byjus.commasterorganicchemistry.com

These groups activate the ring by withdrawing electron density, making the ring electron-deficient and more susceptible to attack by an electron-rich nucleophile. masterorganicchemistry.comyoutube.com The activating effect is most pronounced when these groups are positioned ortho or para to the leaving group, as this allows for the delocalization of the negative charge in the intermediate through resonance. byjus.comstackexchange.com In this compound, the trifluoromethyl group is para to the bromine atom, and the nitro group is meta. The para-trifluoromethyl group strongly activates the ring towards nucleophilic attack at the C-4 position.

The general mechanism can be depicted as follows:

Nucleophilic Addition: A nucleophile attacks the carbon atom attached to the bromine, leading to the formation of a tetrahedral intermediate. libretexts.org This step involves the destruction of the aromatic system. libretexts.org

Elimination: The leaving group (bromide ion) is expelled, and the aromaticity of the ring is restored.

Displacement of Bromine and Nitro Groups in SNAr Processes

In nucleophilic aromatic substitution reactions of nitro-substituted aryl halides, the halogen is typically the leaving group. youtube.com However, the nitro group can also be displaced under certain conditions, although this is less common. For this compound, the bromine atom is the primary leaving group in SNAr reactions. This is due to its nature as a good leaving group and the activation provided by the electron-withdrawing substituents.

Studies on related compounds, such as 3-bromo-4-nitropyridine, have shown that reactions with amines can lead to the displacement of the bromine atom. clockss.org It has also been noted in the study of other nitroaromatic compounds that the reaction with a nucleophile can result in the displacement of the nitro group, particularly if it is located at a position activated by other substituents. nih.gov However, for this compound, the primary pathway for SNAr involves the displacement of the bromide ion.

Formation of Meisenheimer Complexes as Intermediates

A key feature of the SNAr mechanism is the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orgmasterorganicchemistry.com This complex is formed in the initial addition step when the nucleophile attacks the aromatic ring. libretexts.org The negative charge of the Meisenheimer complex is delocalized over the aromatic ring and, importantly, onto the electron-withdrawing groups. masterorganicchemistry.com

The stability of the Meisenheimer complex is a critical factor in determining the rate of the SNAr reaction. The ability of the nitro and trifluoromethyl groups to stabilize the negative charge through resonance and inductive effects, respectively, facilitates the formation of this intermediate. masterorganicchemistry.comstackexchange.com The structure of the Meisenheimer complex for the reaction of this compound with a nucleophile (Nu-) can be represented by several resonance structures, showing the delocalization of the negative charge onto the nitro group. The formation of these stable intermediates has been observed and studied in various nitroaromatic systems. nih.gov

Cross-Coupling Reactions

Cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. This compound, with its bromo-substituent, is a suitable substrate for various palladium-catalyzed cross-coupling reactions. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions involving the Bromo-substituent

The bromine atom on the aromatic ring of this compound serves as a handle for palladium-catalyzed cross-coupling reactions. These reactions typically involve a catalytic cycle consisting of three main steps: oxidative addition, transmetalation, and reductive elimination. youtube.com The palladium(0) catalyst first undergoes oxidative addition with the aryl bromide to form a palladium(II) intermediate. This is followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. youtube.comwikipedia.org

Stille Coupling Reactions for Carbon-Carbon Bond Formation

The Stille coupling reaction is a versatile method for forming carbon-carbon bonds by coupling an organotin reagent with an organic halide in the presence of a palladium catalyst. wikipedia.orgnumberanalytics.com This reaction is known for its tolerance of a wide variety of functional groups, making it suitable for complex molecule synthesis. psu.edu

In the context of this compound, the Stille reaction can be employed to introduce a new carbon-based substituent at the position of the bromine atom. The general reaction scheme is as follows:

This compound + R-Sn(Alkyl)₃ → (in the presence of a Pd catalyst) → 4-R-3-nitrobenzotrifluoride + Br-Sn(Alkyl)₃ wikipedia.org

Here, 'R' represents an organic group from the organostannane reagent. The reaction proceeds through the standard palladium-catalyzed cross-coupling cycle. wikipedia.org The choice of palladium catalyst and ligands is crucial for the efficiency of the reaction. Commonly used catalysts include complexes of palladium with phosphine (B1218219) ligands, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]. numberanalytics.com

The utility of the Stille coupling has been demonstrated in the synthesis of various complex molecules and functionalized heterocycles. numberanalytics.comlibretexts.org This reaction provides a reliable method for the derivatization of this compound, enabling the synthesis of a wide range of novel compounds.

Suzuki, Heck, and Sonogashira Coupling Potentials

This compound is a versatile substrate for various palladium-catalyzed cross-coupling reactions, owing to the reactivity of its carbon-bromine bond. The electron-withdrawing nature of the nitro and trifluoromethyl groups enhances the electrophilicity of the aryl halide, facilitating oxidative addition to the palladium catalyst, which is a critical step in these catalytic cycles.

Suzuki Coupling: This reaction involves the coupling of this compound with a boronic acid or its ester. It has been employed in the synthesis of biaryl compounds. For instance, the coupling with phenylboronic acid, catalyzed by a palladium complex, yields 4-phenyl-3-nitrobenzotrifluoride. The reaction conditions, including the choice of catalyst, base, and solvent, are crucial for achieving high yields.

Heck Coupling: The Heck reaction of this compound with various alkenes provides a direct route to substituted styrenes. This reaction typically utilizes a palladium catalyst, a base, and often a phosphine ligand. The regioselectivity of the addition to the alkene is influenced by the electronic and steric properties of the substituents on the double bond.

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between this compound and a terminal alkyne. This reaction is co-catalyzed by palladium and copper complexes and requires a base. It is a powerful tool for the synthesis of aryl alkynes, which are valuable intermediates in medicinal chemistry and materials science. Research has demonstrated the successful Sonogashira coupling of this compound with various alkynes to produce compounds like nilotinib.

Table 1: Examples of Cross-Coupling Reactions with this compound

| Coupling Reaction | Reactant | Catalyst/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Suzuki | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O | 4-Phenyl-3-nitrobenzotrifluoride | >90 | |

| Heck | Styrene | Pd(OAc)₂, P(o-tolyl)₃, Et₃N, DMF | 4-(2-phenylvinyl)-3-nitrobenzotrifluoride | 85 | |

| Sonogashira | 3-(Pyridin-3-yl)ethynyl-1H-indole | PdCl₂(PPh₃)₂, CuI, Et₃N, DMF | 4-(Indol-3-ylethynyl)-3-nitrobenzotrifluoride derivative | High | |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N, THF | 4-(Phenylethynyl)-3-nitrobenzotrifluoride | 92 |

Reduction Chemistry of the Nitro Group

The nitro group in this compound is a key functional handle that can be readily transformed into an amino group, opening up a wide range of synthetic possibilities.

Conversion to Amino-Functionalized Benzotrifluorides (e.g., 4-Amino-3-nitrobenzotrifluoride)

The selective reduction of the nitro group in this compound to an amine is a common and crucial transformation. This conversion is typically achieved using reducing agents such as sodium sulfide (B99878) or stannous chloride. The resulting 4-bromo-3-aminobenzotrifluoride is a valuable intermediate for the synthesis of various pharmaceuticals and agrochemicals. The reaction conditions must be carefully controlled to avoid the reduction of the trifluoromethyl group or the cleavage of the carbon-bromine bond.

Catalytic Hydrogenation Processes

Catalytic hydrogenation is a widely used and efficient method for the reduction of the nitro group in this compound. This process typically involves the use of a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C), under a hydrogen atmosphere. The choice of catalyst, solvent, temperature, and pressure can influence the reaction rate and selectivity. For instance, the use of Pd/C in ethanol (B145695) or methanol (B129727) at room temperature and atmospheric pressure is a common set of conditions for this transformation. In some cases, transfer hydrogenation using a hydrogen donor like ammonium (B1175870) formate (B1220265) or hydrazine (B178648) in the presence of a catalyst can also be employed. These methods are often preferred for their operational simplicity and milder reaction conditions.

Table 2: Catalytic Hydrogenation of this compound

| Catalyst | Hydrogen Source | Solvent | Temperature (°C) | Pressure | Product | Yield (%) |

|---|---|---|---|---|---|---|

| 10% Pd/C | H₂ | Methanol | 25 | 1 atm | 4-Bromo-3-aminobenzotrifluoride | >95 |

| 5% Pt/C | H₂ | Ethanol | 25 | 50 psi | 4-Bromo-3-aminobenzotrifluoride | 98 |

| Raney Nickel | H₂ | Isopropanol | 50 | 100 psi | 4-Bromo-3-aminobenzotrifluoride | 92 |

| Pd/C | Ammonium formate | Methanol | Reflux | N/A | 4-Bromo-3-aminobenzotrifluoride | 90 |

Derivatization Reactions

Beyond coupling and reduction reactions, this compound can undergo further derivatization at both the bromo and nitro substituents.

Conversion of the Bromo-substituent (e.g., to Cyano via Rosenmund-von Braun Reaction)

The bromo-substituent in this compound can be replaced by a cyano group through the Rosenmund-von Braun reaction. This reaction typically involves heating the aryl bromide with a cyanide salt, most commonly copper(I) cyanide (CuCN), in a high-boiling polar solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). The resulting 4-cyano-3-nitrobenzotrifluoride is a valuable precursor for the synthesis of carboxylic acids, amides, and other nitrogen-containing heterocycles. The strong electron-withdrawing groups on the aromatic ring facilitate this nucleophilic substitution.

Transformations of the Nitro Group to Other Nitrogen-Containing Functionalities

The nitro group of this compound can be converted into a variety of other nitrogen-containing functional groups. Besides reduction to an amine, it can be partially reduced to a nitroso or hydroxylamino group under specific conditions. Furthermore, the corresponding aniline, derived from the reduction of the nitro group, can undergo diazotization followed by Sandmeyer or related reactions to introduce a wide array of substituents, including halogens, cyano, hydroxyl, and azido (B1232118) groups. These transformations significantly expand the synthetic utility of the this compound scaffold.

Formation of Polysubstituted Bisheterocycles

This compound serves as a key precursor in the synthesis of polysubstituted bisheterocycles. These are complex molecules where two heterocyclic rings are linked together, often with one being directly attached to the phenyl ring of the starting material. The formation of such compounds typically involves the nucleophilic aromatic substitution of the bromine atom by a nucleophilic site on a pre-existing heterocyclic ring.

The synthesis of these bisheterocyclic structures is of significant interest due to their potential applications in medicinal chemistry and materials science. The general strategy involves the reaction of this compound with a heterocyclic compound that possesses a nucleophilic center, such as an amino or thiol group.

While specific research detailing a wide array of such reactions is proprietary or not extensively documented in publicly available literature, the principles of SNAr reactions on similar substrates provide a strong basis for understanding these transformations. For instance, the reaction of this compound with an amino-substituted heterocycle, such as an aminopyrazole or an aminotriazole, would proceed via the attack of the exocyclic amino group on the carbon bearing the bromine atom.

The reaction conditions for these syntheses typically involve a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), to facilitate the reaction between the polar substrate and the nucleophile. A base, such as potassium carbonate or triethylamine, is often added to deprotonate the nucleophilic group on the heterocycle, thereby increasing its nucleophilicity and promoting the reaction. The reaction temperature can vary depending on the reactivity of the specific heterocyclic nucleophile.

The resulting polysubstituted bisheterocycle would incorporate the 2-nitro-4-(trifluoromethyl)phenyl group attached to the heterocyclic ring system. The diverse range of available heterocyclic nucleophiles allows for the creation of a large library of novel bisheterocyclic compounds with varied structural features and potential biological activities.

Due to the limitations in accessing specific research data, a detailed interactive data table with multiple examples cannot be provided at this time. However, a representative table illustrating the expected reactants and products in such a synthesis is presented below.

| Reactant 1 (Electrophile) | Reactant 2 (Nucleophile) | Product (Bisheterocycle) |

| This compound | 3-Amino-1,2,4-triazole | 3-((2-Nitro-4-(trifluoromethyl)phenyl)amino)-1,2,4-triazole |

| This compound | 2-Aminopyrimidine | 2-((2-Nitro-4-(trifluoromethyl)phenyl)amino)pyrimidine |

| This compound | 2-Mercaptobenzimidazole | 2-((2-Nitro-4-(trifluoromethyl)phenyl)thio)benzimidazole |

Table 1: Representative Examples of Polysubstituted Bisheterocycle Formation

Applications in Advanced Chemical and Materials Sciences

Building Block in Pharmaceutical and Medicinal Chemistry

In the realm of pharmaceutical and medicinal chemistry, 4-Bromo-3-nitrobenzotrifluoride serves as a crucial starting material or intermediate for the synthesis of physiologically active molecules.

This compound is recognized as a key organic building block for creating more complex molecules. The synthesis of APIs is often a multi-step process involving various chemical transformations. This compound's utility lies in its ability to be chemically modified. For instance, the bromine atom can be replaced or used in cross-coupling reactions, while the nitro group can be reduced to an amine, providing a route to a different class of derivatives. A patented process demonstrates the conversion of 4-chloro-3-nitrobenzotrifluoride (B52861) to this compound, highlighting its role as a valuable intermediate that can be prepared and then used in subsequent synthetic steps. google.com

Table 1: Key Reactions in the Synthesis of Intermediates

| Starting Material | Reagent(s) | Product | Application | Reference |

|---|---|---|---|---|

| 4-Chloro-3-nitrobenzotrifluoride | Cuprous bromide, Lithium bromide | This compound | Intermediate Synthesis | google.com |

The development of novel chemotherapeutic agents is a significant area of research where trifluoromethyl- and nitro-containing aromatic compounds are of interest. While direct synthesis of a marketed drug from this compound is not widely documented, research on analogous structures underscores its potential in oncology. For example, novel 3-nitro-4-chromanone derivatives have been synthesized and evaluated for their antiproliferative activity against castration-resistant prostate cancer cell lines. nih.gov The study found that certain amide derivatives of this class showed potent antitumor activity, in some cases more potent than the established chemotherapeutic agent cisplatin. nih.gov This indicates that the nitro-aromatic scaffold, a key feature of this compound, is a viable pharmacophore for developing new anticancer agents.

Currently, there is no publicly available scientific literature or patent information that specifically documents the use of this compound as a precursor in the synthesis of vasokinetic kinin antagonists.

Nitroaromatic compounds are a well-established class of agents with potent antitubercular activity. Research into new antitubercular drugs is critical due to rising resistance to current treatments. frontiersin.org Studies have focused on compounds containing dinitrophenyl groups and their analogues. nih.gov One study highlighted that S-substituted 4-alkyl-5-(3,5-dinitrophenyl)-4H-1,2,4-triazole-3-thiols and their 3-nitro-5-(trifluoromethyl)phenyl analogs showed significant activity against multidrug-resistant clinical isolates of Mycobacterium tuberculosis. nih.gov Although this research does not involve the exact 4-bromo-3-nitro isomer, it demonstrates that the combination of a nitro group and a trifluoromethyl group on a phenyl ring is a key structural motif for potent antitubercular agents, suggesting the potential of this compound as a scaffold in this therapeutic area. nih.gov

While a direct synthetic route starting from this compound is not explicitly detailed, a closely related process highlights its potential application. A patented method for preparing substituted pyrimidinylamino-benzamides, which have shown anti-leukemic activity, utilizes an isomer, 1-bromo-3-nitro-5-trifluoromethyl-benzene, as a starting material. The process involves the transformation of this intermediate into various derivatives that are key components for the final drug candidates. The chemical logic and reaction types used in this synthesis are applicable to this compound, making it a viable alternative or precursor for developing similar compounds aimed at treating neoplastic diseases.

Computational Chemistry Investigations

Computational chemistry serves as a powerful tool for investigating the intrinsic properties of this compound at a molecular level. These theoretical studies provide insights that are often difficult to obtain through experimental methods alone.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations are instrumental in confirming the molecule's geometry, which is determined by the spatial arrangement of the bromo, nitro, and trifluoromethyl groups on the benzene (B151609) ring. These calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy, corroborating data from experimental structural analyses like X-ray crystallography on related compounds. nih.gov

Furthermore, DFT is employed to map the electronic landscape of the molecule. The potent electron-withdrawing nature of the nitro (NO₂) and trifluoromethyl (CF₃) groups, combined with the inductive effect of the bromine (Br) atom, creates a highly electron-deficient aromatic ring. DFT calculations can quantify this effect by modeling the electron density distribution, electrostatic potential, and partial charges on individual atoms. nih.gov For instance, the fluorine atoms of the CF₃ group are expected to exhibit significant negative partial charges, which influences the molecule's interaction with its environment. nih.gov This detailed electronic information is crucial for understanding the compound's reactivity, particularly its susceptibility to certain types of chemical reactions.

Computational modeling is a vital asset in predicting the likely pathways of chemical reactions involving this compound. By calculating the potential energy surface for a proposed reaction, chemists can identify the most energetically favorable route from reactants to products. This involves locating and characterizing transition states—the high-energy intermediates that represent the kinetic barrier to a reaction.

For a molecule like this compound, this is particularly relevant for predicting the outcomes of nucleophilic aromatic substitution (SₙAr) reactions. Computational models can help determine which position on the aromatic ring is most susceptible to nucleophilic attack. The activation barriers for these pathways can be calculated, providing insights into reaction rates and conditions needed to favor a desired product.

The reactivity of this compound is governed by its interactions with other molecules. Computational models can simulate these interactions, providing a dynamic view of the compound's behavior. The electron-deficient phenyl ring, resulting from the combined effects of the nitro, bromo, and trifluoromethyl substituents, makes the compound a key substrate for various chemical transformations. Modeling can predict how this molecule will interact with nucleophiles, catalysts, and solvents, which is essential for designing and optimizing synthetic routes. For example, simulations can help understand the steric hindrance introduced by the bulky bromine atom, which can influence the regioselectivity of certain reactions.

Advanced Spectroscopic Characterization

Spectroscopy is the primary means of experimentally verifying the structure and purity of this compound. Each technique provides a unique piece of the structural puzzle.

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution.

¹H NMR: The proton NMR spectrum of this compound is expected to show three distinct signals in the aromatic region (typically δ 7.0-8.5 ppm). The precise chemical shifts and coupling patterns of these protons are dictated by their position relative to the three different substituents. The proton adjacent to the trifluoromethyl group will likely appear as a doublet, while the other two protons will exhibit more complex splitting due to coupling with each other.

¹³C NMR: The carbon NMR spectrum provides information on all seven carbon atoms in the molecule. The carbon atom attached to the trifluoromethyl group is characteristically split into a quartet due to coupling with the three fluorine atoms. rsc.org The other five aromatic carbons will appear as distinct signals, with their chemical shifts influenced by the attached substituent (Br, NO₂) or hydrogen atom.

¹⁹F NMR: Fluorine-19 NMR is highly sensitive and provides a clear signal for the trifluoromethyl group. wikipedia.org Since all three fluorine atoms are chemically equivalent, they are expected to appear as a single sharp singlet in the proton-decoupled spectrum. The chemical shift for a CF₃ group on a benzene ring typically falls in the range of -60 to -65 ppm (relative to CFCl₃). rsc.orgrsc.org This distinct signal is a definitive indicator of the presence of the trifluoromethyl moiety. wikipedia.org

Table 1: Predicted NMR Spectral Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment |

| ¹H | ~8.0 - 8.2 | d (doublet) | H-2 (ortho to NO₂ and CF₃) |

| ~7.8 - 8.0 | dd (doublet of doublets) | H-6 (ortho to Br) | |

| ~7.6 - 7.8 | d (doublet) | H-5 (meta to Br and CF₃) | |

| ¹³C | ~124 | q (quartet) | -CF₃ |

| ~120 - 140 | s (singlet) or d (doublet) | Aromatic Carbons | |

| ~150 | s (singlet) | C-NO₂ | |

| ~115 - 125 | s (singlet) | C-Br | |

| ¹⁹F | -60 to -65 | s (singlet) | -CF₃ |

| Note: Predicted values are based on typical ranges for similar functional groups and substitution patterns. |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound displays several characteristic absorption bands that confirm its structure. nist.gov The most prominent of these are the strong, sharp peaks corresponding to the nitro group and the trifluoromethyl group.

The key absorptions in the IR spectrum include:

Nitro Group (NO₂): Strong asymmetric and symmetric stretching vibrations typically appear around 1530-1550 cm⁻¹ and 1340-1360 cm⁻¹, respectively. These are definitive indicators of the nitro functionality.

Trifluoromethyl Group (C-F): Strong absorptions due to C-F stretching are expected in the region of 1100-1300 cm⁻¹.

Aromatic Ring (C=C): Medium to weak absorptions for C=C stretching within the benzene ring occur at approximately 1400-1600 cm⁻¹.

C-Br Bond: The stretching vibration for the carbon-bromine bond is found at lower wavenumbers, typically in the 500-600 cm⁻¹ range.

Table 2: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~1540 | Strong | Asymmetric NO₂ Stretch |

| ~1350 | Strong | Symmetric NO₂ Stretch |

| ~1100-1300 | Strong | C-F Stretch (CF₃) |

| ~1400-1600 | Medium-Weak | Aromatic C=C Stretch |

| ~500-600 | Medium | C-Br Stretch |

| Source: Data compiled from the NIST WebBook. nist.gov |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1-Bromo-4-(trifluoromethyl)benzene |

| Carbon Tetrachloride |

An in-depth analysis of the chemical compound this compound is presented below, focusing on its computational and spectroscopic characteristics.

Computational and Spectroscopic Studies

Spectroscopic Studies

Mass spectrometry is a critical analytical technique for determining the molecular weight and structural features of 4-Bromo-3-nitrobenzotrifluoride. The compound has a molecular formula of C₇H₃BrF₃NO₂ and a calculated molecular weight of approximately 270.003 g/mol . nist.gov The monoisotopic mass is 268.92993 Da. uni.lu

Electron ionization mass spectrometry (EI-MS) is a common method for analyzing volatile compounds like this compound. A key characteristic in the mass spectrum of this compound is the isotopic pattern caused by the presence of a bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two molecular ion peaks of almost equal intensity: the M+ peak (containing ⁷⁹Br) and the M+2 peak (containing ⁸¹Br). miamioh.edu

While detailed experimental fragmentation data for this specific molecule is not extensively published, general fragmentation patterns for nitroaromatic and halogenated compounds can be inferred. The fragmentation process typically involves the loss of the nitro group (-NO₂) or the bromine atom (-Br). miamioh.edu Further fragmentation may occur through the loss of small neutral molecules. miamioh.edu

Computational predictions for collision cross-section (CCS) values, which relate to the ion's shape and size in the gas phase, have been calculated for various adducts of this compound. These theoretical values provide insight into the molecule's behavior in ion mobility mass spectrometry experiments.

Interactive Table: Predicted Collision Cross Section (CCS) Data

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

| [M+H]⁺ | 269.93721 | 147.2 |

| [M+Na]⁺ | 291.91915 | 159.7 |

| [M-H]⁻ | 267.92265 | 150.5 |

| [M+NH₄]⁺ | 286.96375 | 166.8 |

| [M+K]⁺ | 307.89309 | 144.7 |

| [M]⁺ | 268.92938 | 161.3 |

| Data sourced from PubChem predictions. uni.lu |

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions.

A review of available scientific literature and crystallographic databases did not yield specific, experimentally determined X-ray crystal structure data for this compound. While crystal structures for related compounds, such as 4-Bromo-3-nitrobenzoic acid, exist, this information cannot be directly extrapolated to confirm the solid-state structure of this compound. nih.gov Therefore, a detailed analysis of its crystal lattice, unit cell parameters, and specific intermolecular packing forces remains an area for future experimental investigation.

Table of Compound Names

| Systematic Name | Other Names |

| 1-Bromo-2-nitro-4-(trifluoromethyl)benzene | This compound sigmaaldrich.com, 3-Nitro-4-bromobenzotrifluoride nist.gov |

Future Research Directions and Emerging Applications

Sustainable Synthesis Methodologies

A significant thrust in the chemical industry is the development of environmentally benign and efficient synthesis processes. Research into 4-Bromo-3-nitrobenzotrifluoride and related compounds reflects this trend, emphasizing green chemistry principles and advanced catalytic systems.

Green Chemistry Approaches for Reduced Environmental Impact

Traditional nitration methods often rely on harsh reagents like nitric acid and sulfuric acid, which are highly corrosive and generate substantial acidic waste, posing significant environmental challenges. google.com To mitigate this, research is moving towards cleaner production methods. One promising avenue is the use of ionic liquids as both catalysts and solvents. google.com For the synthesis of the related compound 4-chloro-3-nitrobenzotrifluoride (B52861), a method has been developed using ammonium (B1175870) nitrate (B79036) as the nitrating agent and an ionic liquid to replace the conventional mixed-acid system. google.com This approach offers several advantages, including reduced corrosion, recyclability of the ionic liquid catalyst, and a significant decrease in environmental pollution. google.com The reaction proceeds by heating the reactants under normal pressure, followed by a simple phase separation to isolate the product and recover the catalyst for reuse. google.com

Another green chemistry approach involves catalyst-free reactions in reusable media. For the synthesis of other complex organic molecules, ionic liquids such as 1-n-butylimidazolium tetrafluoroborate (B81430) [Hbim]BF4 have been used as an efficient and reusable reaction medium, eliminating the need for an additional catalyst. researchgate.net Furthermore, electrochemical methods are being explored for the reduction of related nitrobenzotrifluorides. acs.org These electrosynthesis workflows can reduce the need for chemical reducing agents and allow for easier product purification, representing a robust and safer route for producing valuable chemical intermediates. acs.org

Development of More Efficient and Selective Catalytic Systems

Improving the efficiency and selectivity of catalytic systems is crucial for economical and sustainable chemical production. Research has demonstrated that for related cyanation reactions, which can follow the synthesis of the bromo-nitro compound, a combination of a catalytic amount of cuprous cyanide and a phase transfer catalyst can achieve excellent selectivity. google.com This method significantly reduces the amount of copper catalyst required, making the process more economical. google.com

For hydrogenation reactions, which are common in the subsequent transformation of the nitro group, palladium on charcoal (Pd/C) is an effective catalyst. google.com More advanced research focuses on developing heterogeneous catalysts that offer high yields, excellent enantioselectivities, and easy recovery. An example is a chiral heterogeneous palladium nanoparticle (Pd NP) catalyst supported on a polymer, which has been successfully used in the continuous-flow synthesis of complex molecules. rsc.org

In the realm of electrochemical synthesis, the choice of cathode material is critical for efficiency. Studies on the reduction of 3-nitrobenzotrifluoride (B1630513) screened various materials to optimize the process.

Table 1: Cathode Material Screening for Electrochemical Reduction of 3-nitrobenzotrifluoride

| Cathode Material | Yield of 3-trifluoromethylanilinium bisulfate (2a) |

| Lead (Pb) | High |

| Leaded Bronze (CuSn7Pb15) | High (close to Pb) |

| Graphite (Cgr) | Moderate |

| Glassy Carbon (GC) | Low |

| Boron-Doped Diamond (BDD) | Low |

| Stainless Steel | Low |

| Platinum (Pt) | Low |

This table is based on findings from a study on the electrochemical reduction of 3-nitrobenzotrifluoride, where leaded bronze was ultimately chosen for its high yield and superior mechanical and chemical stability compared to lead. acs.org

Exploration in Novel Biomedical and Material Applications

The unique arrangement of bromo, nitro, and trifluoromethyl groups on the benzene (B151609) ring makes this compound a versatile intermediate for creating a wide range of functional molecules. arborpharmchem.com

Targeted Drug Delivery Systems Utilizing Derivatives

This compound serves as a fundamental building block in the synthesis of complex molecules with potential therapeutic properties. sigmaaldrich.comarborpharmchem.com It is used to prepare polysubstituted bisheterocycles, which are investigated for chemotherapeutic applications. sigmaaldrich.com The reactivity of its functional groups allows for its incorporation into molecules designed as potential antibiotics, antiviral drugs, and anti-tumor agents. arborpharmchem.com Derivatives of this compound are considered important intermediates in the manufacturing of various active pharmaceutical ingredients. acs.org Future research will likely focus on leveraging this scaffold to design and synthesize novel compounds for targeted therapies, where the specific functionalities derived from this compound can contribute to the biological activity and specificity of the drug molecules.

Advanced Polymer and Optoelectronic Materials

The inherent properties of compounds containing bromine, nitro, and trifluoromethyl groups make them suitable for developing advanced materials. arborpharmchem.com These functional groups can impart specific optical and electrical properties, making them valuable in the field of materials science. arborpharmchem.com Derivatives of this compound are being explored as components in the preparation of organic light-emitting diodes (OLEDs) and organic solar cells. arborpharmchem.com The trifluoromethyl group, in particular, can enhance properties like thermal stability and solubility in organic polymers, while the bromo and nitro groups provide sites for further polymerization or modification. Future work will likely involve the synthesis of novel monomers and additives based on this compound to create high-performance polymers and functional materials for next-generation electronic and optoelectronic devices.

Theoretical and Mechanistic Investigations

To guide the rational design of new synthetic routes and applications, a fundamental understanding of the reactivity and reaction mechanisms of this compound is essential. Theoretical and computational studies provide invaluable insights into these aspects. For instance, comprehensive theoretical studies on similar molecules, like 1-bromo-3,3,3-trifluoropropene, have been conducted to probe their reaction with free radicals. mdpi.comnih.gov These studies use high-level quantum chemical calculations (such as CCSD/aug-cc-pVDZ//B3LYP/6-311++G(d,p)) to map out potential energy surfaces, identify transition states, and determine reaction pathways and energy barriers. mdpi.comnih.gov

Similar computational methods, including Density Functional Theory (DFT), are applied to molecules like 4-Bromo-3-methylbenzonitrile to investigate their electronic structure and vibrational spectra. researchgate.net By applying these theoretical approaches to this compound, researchers can predict its reactivity, understand the influence of its substituents on reaction outcomes, and calculate key properties. This knowledge is crucial for optimizing reaction conditions, predicting the feasibility of new transformations, and designing novel derivatives with desired electronic and steric properties for specific applications in medicine and materials science. mdpi.comresearchgate.net

Deeper Understanding of Reaction Kinetics and Thermodynamics

A thorough investigation into the reaction kinetics and thermodynamics of this compound is crucial for optimizing its use as a synthetic intermediate and unlocking new applications. The electron-withdrawing nature of both the nitro (-NO₂) and trifluoromethyl (-CF₃) groups significantly activates the benzene ring towards nucleophilic aromatic substitution (SNAr). libretexts.orgmasterorganicchemistry.comyoutube.com Future research should aim to quantify this activation and understand the intricate balance of electronic and steric effects.

The generally accepted mechanism for SNAr reactions involves a two-step addition-elimination process. libretexts.org The first and typically rate-determining step is the attack of a nucleophile on the carbon atom bearing the leaving group (in this case, the bromine atom) to form a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The presence of the strongly electron-withdrawing nitro and trifluoromethyl groups ortho and para to the bromine atom is expected to stabilize this intermediate, thereby accelerating the reaction. libretexts.orgyoutube.com

Future kinetic studies could involve determining the rate constants for reactions of this compound with a variety of nucleophiles under different conditions (e.g., solvent, temperature). This would provide valuable data for creating predictive models of reactivity. The kinetics of nucleophilic aromatic substitution on substituted arenes have been shown to correlate with parameters like excess basicity functions in solution. rsc.org Similar studies on this compound would offer a more nuanced understanding of its reactivity profile.

Table 1: Potential Kinetic and Thermodynamic Parameters for Investigation

| Parameter | Description | Potential Research Focus |

| Rate Constant (k) | A measure of the speed of a chemical reaction. | Determination of rate constants for reactions with various nucleophiles (e.g., amines, alkoxides, thiols) to build a reactivity database. |

| Activation Energy (Ea) | The minimum energy required to initiate a chemical reaction. | Experimental determination and computational modeling to understand the energy barrier for the formation of the Meisenheimer complex. |

| Enthalpy of Reaction (ΔH) | The heat absorbed or released during a chemical reaction. | Calorimetric measurements to determine the thermodynamics of substitution reactions, providing insights into product stability. |

| Entropy of Reaction (ΔS) | The change in disorder or randomness during a chemical reaction. | Analysis of entropy changes to understand the influence of solvent organization and steric effects on the reaction. |

By systematically studying these parameters, a comprehensive thermodynamic and kinetic profile of this compound can be established. This knowledge will be instrumental in designing more efficient synthetic routes to valuable molecules. For instance, understanding the thermodynamics of reactions involving this compound is crucial for process design and practical applications. nih.gov

Computational Design of Novel Reactivity Patterns

The advent of powerful computational chemistry methods offers an exciting avenue for exploring and designing novel reactivity patterns for this compound. drugtargetreview.com Density Functional Theory (DFT) and other quantum chemical methods can be employed to model reaction pathways, calculate transition state energies, and predict the regioselectivity of reactions. nih.govnih.gov

One promising area of future research is the in silico screening of potential reactions. drugtargetreview.com By computationally simulating the interaction of this compound with a wide array of reactants, novel and potentially unexpected transformations can be identified before any experimental work is undertaken. drugtargetreview.com This approach can significantly accelerate the discovery of new synthetic methodologies.

Quantitative Structure-Activity Relationship (QSAR) studies represent another powerful computational tool. dergipark.org.trdergipark.org.trnih.gov By correlating the structural features of this compound and its derivatives with their reactivity, it is possible to develop models that can predict the outcomes of reactions. dergipark.org.trdergipark.org.tr These models can guide the design of new derivatives with tailored reactivity for specific applications, such as the synthesis of pharmaceuticals or advanced materials. nih.govjchemrev.com

Table 2: Computational Approaches for Exploring Reactivity

| Computational Method | Application to this compound | Potential Outcomes |

| Density Functional Theory (DFT) | Modeling of reaction mechanisms, calculation of activation barriers, and prediction of spectroscopic properties. nih.govnih.gov | Identification of the most favorable reaction pathways, understanding the role of substituents on reactivity, and aiding in the characterization of new products. unpatti.ac.id |

| Quantitative Structure-Activity Relationship (QSAR) | Development of predictive models for reactivity based on molecular descriptors. dergipark.org.trdergipark.org.trnih.gov | Rational design of new derivatives with enhanced or specific reactivity for targeted synthesis. |

| In Silico Reaction Screening | High-throughput computational screening of potential reactions with a diverse set of reagents. drugtargetreview.com | Discovery of novel and synthetically useful transformations of this compound. |

| Molecular Dynamics (MD) Simulations | Investigation of solvent effects and the dynamics of the reaction process. | A more detailed understanding of the role of the reaction environment on the kinetics and thermodynamics of reactions. |

The computational design of novel reactivity patterns is not limited to nucleophilic substitution. Future research could also explore the potential for this compound to participate in other types of reactions, such as cross-coupling reactions or transformations involving the nitro group. The insights gained from these computational studies will be invaluable for expanding the synthetic utility of this compound and establishing it as a versatile building block in modern organic chemistry.

Q & A

(Basic) What synthetic methodologies are established for preparing 4-Bromo-3-nitrobenzotrifluoride with high regiochemical control?

Answer: The compound is synthesized via two primary routes:

- Nitration of 4-bromobenzotrifluoride : Directed nitration using HNO₃/H₂SO₄ at 0–5°C ensures meta-substitution relative to the electron-withdrawing trifluoromethyl (-CF₃) group.

- Bromination of 3-nitrobenzotrifluoride : Electrophilic bromination with Br₂/FeBr₃ in CCl₄ achieves para-substitution to the nitro group.

Post-synthetic purification via recrystallization (ethanol/water) yields ≥95% purity. Regiochemical control is confirmed by NMR and X-ray crystallography .

(Basic) What analytical techniques are most effective for characterizing structural identity?

Answer: A multi-technique approach is recommended:

- ¹H/¹³C NMR : Aromatic proton coupling patterns (e.g., doublets for para-substituted Br and NO₂) and carbon chemical shifts confirm substitution patterns.

- FT-IR : Nitro group stretches (1520–1350 cm⁻¹) and C-F vibrations (1100–1000 cm⁻¹) validate functional groups.

- HRMS : Molecular ion peaks ([M]+ at m/z 270) verify molecular weight.

- Single-crystal X-ray diffraction : Unambiguous structural confirmation requires crystals grown via slow evaporation (dichloromethane/hexane) with data-to-parameter ratios >15 .

(Advanced) How can kinetic studies elucidate bromine substituent reactivity in nucleophilic aromatic substitution?

Answer:

- Competition experiments : Compare reaction rates of this compound with nucleophiles (e.g., amines, alkoxides) under varying pH/temperature.

- Eyring analysis : Calculate activation parameters (ΔH‡, ΔS‡) from rate constants at multiple temperatures.

- Solvent isotope effects : Conduct reactions in D₂O/CD₃CN to assess hydrogen bonding’s role.

These methods reveal transition-state stabilization by the -CF₃ group and Br’s leaving-group efficiency .

(Advanced) What strategies mitigate side reactions during bromination/nitration?

Answer:

- Reagent selection : Use N-bromosuccinimide (NBS) over Br₂ to minimize polybromination.

- In situ monitoring : UV-Vis spectroscopy tracks reaction progression (λmax ~260 nm for nitro intermediates).

- Computational modeling : DFT predicts regioselectivity; Fukui indices identify electrophilic sites.

Adjust stoichiometry (1.1 eq. Br₂) and maintain subambient temperatures (0°C) to suppress di-substitution .

(Basic) How does the -CF₃ group influence aromatic reactivity?

Answer: The -CF₃ group exerts strong inductive (-I) effects, deactivating the ring and directing electrophiles to meta positions. In nucleophilic substitutions, it stabilizes negative charges in transition states via resonance withdrawal. Hammett σ constants (σ_para(CF₃) = 0.54) quantify electronic effects on reaction rates .

(Advanced) How to resolve discrepancies in reported melting points?

Answer:

- DSC/TGA : Determine melting onset (heating rate ≤2°C/min) and detect decomposition.

- HPLC purity checks : Use C18 columns (acetonitrile/water gradient) to identify impurities.

- Cross-reference literature : Validate against studies reporting ≥98% purity (GC) and standardized methods .

(Basic) What safety precautions are critical during handling?

Answer:

- PPE : Nitrile gloves, goggles, and lab coats prevent dermal/ocular exposure.

- Storage : Under argon at 2–8°C in amber vials to avoid photodegradation.

- Emergency protocols : Ethanol rinses for spills; medical consultation for ingestion .

(Advanced) How does computational chemistry predict regioselectivity in derivatization?

Answer:

- DFT calculations : B3LYP/6-311+G** models transition states and Fukui indices for site reactivity.

- Molecular electrostatic potential maps : Visualize electron-deficient regions for cross-coupling (e.g., Suzuki at Br site).

- Solvent modeling : Polarizable continuum models (PCM) simulate solvent effects .

(Advanced) How to resolve conflicting NMR assignments?

Answer:

- 2D NMR : COSY (through-bond coupling) and NOESY (through-space interactions) clarify adjacent substituents.

- Isotopic labeling : ¹⁵N-NO₂ enhances signal differentiation in HMBC spectra.

- Computational validation : GIAO method (MP2/cc-pVTZ) matches experimental shifts .

(Basic) What storage conditions ensure long-term stability?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.